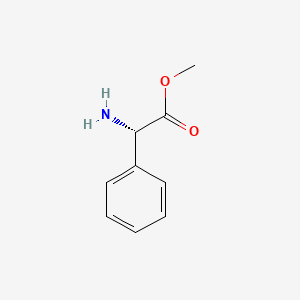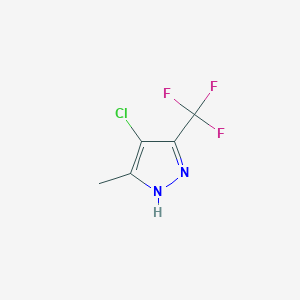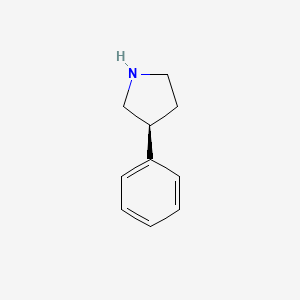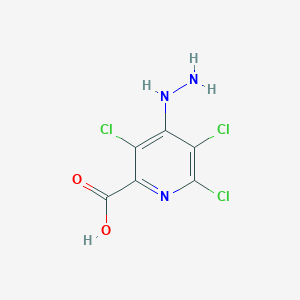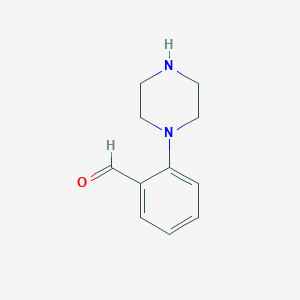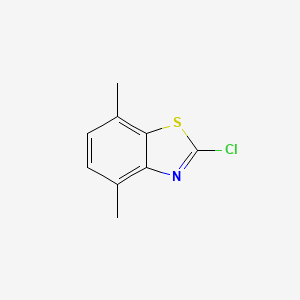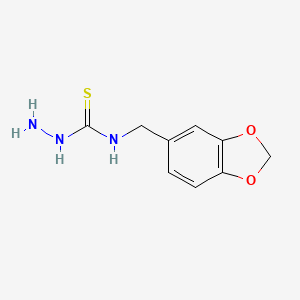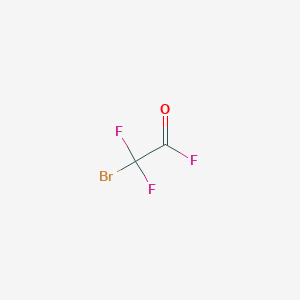
Bromodifluoroacetyl fluoride
Übersicht
Beschreibung
Bromodifluoroacetyl fluoride (BDAF) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BDAF is a colorless, odorless, and highly reactive compound that is used in various scientific applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Carbamoyl Fluorides
Bromodifluoroacetyl fluoride is used as a precursor for generating difluorocarbene, which is then reacted with hydroxylamines to synthesize carbamoyl fluorides. This method shows high functional group tolerance and has been substantiated by computational calculations (Baars et al., 2016).
Sensing and Detection of Fluoride Ions
In the field of chemical sensing, compounds related to this compound are used for detecting fluoride ions, especially in water. This research is significant for monitoring fluoride levels due to its impact on dental and skeletal health (Wade et al., 2010).
Applications in Energy Storage
Fluorides like those derived from this compound are explored for use in energy storage and conversion, particularly in Li-ion technology. They are attractive due to their high theoretical capacities, which significantly exceed those of commercial cells (Conte & Pinna, 2014).
Fluorine Incorporation in Medicinal Chemistry
In medicinal chemistry, methods related to this compound are used to incorporate fluorine into molecules. Fluorine's unique properties make it highly sought after for improving drug properties (Yang et al., 2012).
Fluoride Anion Recognition in Solid State
The fluoride anion's importance in various fields has led to increased focus on efficient and specific interaction with fluoride in polar and aqueous media. This research is vital for both environmental and health concerns (Cametti & Rissanen, 2013).
Catalyst in Synthesis Processes
Compounds related to this compound serve as catalysts in the synthesis of various organic compounds, demonstrating the versatility and utility of fluorides in organic chemistry (Banothu et al., 2014).
Fluoride Sensing in Biological Systems
The development of sensors using fluorides, such as those derived from this compound, enables the detection of fluoride ions in living cells. This is critical for understanding fluoride's biological impact (Zou et al., 2014).
Asymmetric Bromotrifluoromethoxylation
In pharmaceuticals and agrochemicals, asymmetric bromotrifluoromethoxylation, facilitated by derivatives of this compound, is used for introducing trifluoromethoxy groups into drugs andagricultural products. This process is known for its operational simplicity, scalability, and mild reaction conditions, making it highly applicable in the modification of complex organic molecules (Guo et al., 2017).
In Vivo Biofluorination
Research in the field of biotechnology has demonstrated the use of fluoride, such as derivatives from this compound, for in vivo biofluorination in engineered bacteria. This process is groundbreaking for integrating fluorometabolites into living cells, expanding the chemical capabilities of cell factories (Calero et al., 2020).
Insights into Direct Trifluoromethoxylation
Studies have explored the use of fluorides, including those related to this compound, for trifluoromethoxylation reactions. These reactions are significant for preparing trifluoromethyl ethers, valuable as building blocks in various chemical syntheses (Marrec et al., 2010).
Development of Clickable Fluorosulfonyl Fluoride Reagents
Fluorosulfonyl fluoride reagents, related to this compound, are developed for various applications, including the synthesis of isoxazoles. These reagents demonstrate potential in enriching chemical tool cabinets for diverse synthetic routes (Leng & Qin, 2018).
Aliphatic C-H Fluorination
The fluorination of molecules, using compounds related to this compound, is utilized to improve chemical stability and alter the binding affinity of biologically active compounds. This method is particularly effective for replacing hydrogen in small molecules with fluorine (Liu et al., 2013).
Fluorination and Trifluoromethylation in Organic Synthesis
Fluorination, including methods using compounds related to this compound, is increasingly important in organic synthesis. These processes are key for incorporating fluorine into complex organic molecules, often imparting desirable properties for pharmaceuticals or materials (Furuya et al., 2011).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Bromodifluoroacetyl fluoride is an organic compound that is used in the pharmaceutical industry . The primary targets of this compound are drug molecules, where it is incorporated to impart specific properties or functionalities to the final product .
Mode of Action
It is known that the compound interacts with its targets (drug molecules) and modifies them, thereby influencing their properties and functionalities .
Biochemical Pathways
It is known that fluoride, a component of this compound, can affect various organs and its toxicity can cause cellular apoptosis . Fluoride-mediated apoptosis occurs via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways .
Pharmacokinetics
It is known that fluoride, a component of this compound, is primarily governed by ph and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion .
Result of Action
It is known that high and chronic exposure to fluoride causes cellular apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, fluoride, a component of this compound, is a known inhibitor of glycolysis . In skeletal muscles, high concentration and long-term exposure to fluoride causes loss of muscle proteins leading to atrophy . Furthermore, fluoride can be immobilized by trapping in soil matrices, thereby limiting its solubility .
Eigenschaften
IUPAC Name |
2-bromo-2,2-difluoroacetyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrF3O/c3-2(5,6)1(4)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOFZGQDJKOKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378336 | |
| Record name | Bromo(difluoro)acetyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38126-07-7 | |
| Record name | Bromo(difluoro)acetyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the formation of Bromodifluoroacetyl fluoride?
A1: this compound (CF2BrC(O)F) can be formed through the gas-phase oxidation of bromotrifluoroethene (CF2CFBr) initiated by trifluoromethylhypofluorite (CF3OF) []. This suggests a potential reaction pathway for the synthesis of this compound.
Q2: Are there any studies on the structural characterization of this compound?
A2: Yes, there are studies dedicated to exploring the structural aspects of this compound. While the abstract of [] doesn't delve into the specifics, it highlights the compound's formation. The title of the second paper suggests that both experimental and theoretical studies have been conducted on CF2BrC(O)F []. These likely involve spectroscopic techniques to determine its structure and properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



